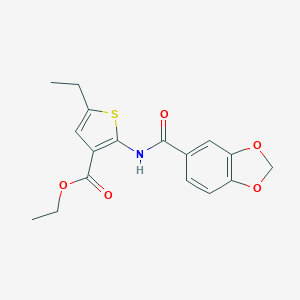
Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a benzodioxole moiety, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate typically involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with 5-ethyl-3-thiophenecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with ethanol and a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether under inert atmosphere.
Substitution: Bromine, nitric acid; reactions are conducted in solvents like chloroform or acetic acid at controlled temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The benzodioxole moiety can also interact with DNA or proteins, potentially leading to anticancer activity.
類似化合物との比較
Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate can be compared with similar compounds such as:
Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Similar structure but with a cyclopenta[b]thiophene ring.
Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate: Differing by the presence of a methyl group on the thiophene ring.
Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate: Contains an additional amino group attached to the thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
312316-06-6 |
|---|---|
分子式 |
C17H17NO5S |
分子量 |
347.4g/mol |
IUPAC名 |
ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H17NO5S/c1-3-11-8-12(17(20)21-4-2)16(24-11)18-15(19)10-5-6-13-14(7-10)23-9-22-13/h5-8H,3-4,9H2,1-2H3,(H,18,19) |
InChIキー |
LFNMTLGDPPLPKV-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)OCC |
正規SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















